Edifolone

Description

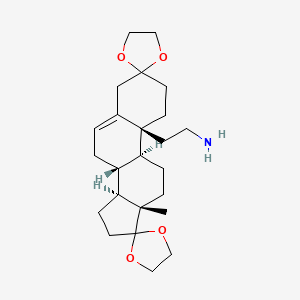

Edifolone (SC-35135) is a class Ia antiarrhythmic agent with the molecular formula C24H37NO4 (Edifolone Acetate, CAS: 90733-40-7) . It functions as a sodium channel antagonist, inhibiting ion flux to stabilize cardiac cell membranes and regulate arrhythmias . Clinical development of Edifolone was discontinued despite its investigational status, attributed to challenges in bioavailability and resistance mechanisms observed in preclinical studies . Its primary indication targets antiarrhythmic therapy, though early research also associated it with cell cycle inhibition .

Properties

CAS No. |

90733-40-7 |

|---|---|

Molecular Formula |

C24H37NO4 |

Molecular Weight |

403.6 g/mol |

InChI |

InChI=1S/C24H37NO4/c1-21-6-4-20-18(19(21)5-7-24(21)28-14-15-29-24)3-2-17-16-23(26-12-13-27-23)9-8-22(17,20)10-11-25/h2,18-20H,3-16,25H2,1H3/t18-,19-,20-,21-,22+/m0/s1 |

InChI Key |

HWXXPLRSBHPGSF-KNOXWWKRSA-N |

SMILES |

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CC=C5[C@@]3(CCC6(C5)OCCO6)CCN |

Canonical SMILES |

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |

Other CAS No. |

90733-40-7 |

Origin of Product |

United States |

Preparation Methods

The synthetic routes for Edifolone involve complex organic synthesis techniques. The preparation typically includes the formation of a dispiro structure, which is a key feature of Edifolone. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product . Industrial production methods would likely involve large-scale synthesis using similar techniques, with additional steps for purification and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Edifolone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on Edifolone, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: As a unique compound, it serves as a model for studying dispiro structures and their reactivity.

Biology: Its role as a sodium channel antagonist makes it a valuable tool for studying ion channel function and regulation.

Mechanism of Action

Edifolone exerts its effects by acting as a sodium channel antagonist. This means it binds to sodium channels in the cell membrane, inhibiting the flow of sodium ions. This action affects the electrical activity of cells, particularly in the heart, where it can help to stabilize abnormal rhythms. The molecular targets include specific sites on the sodium channel proteins, and the pathways involved are related to the regulation of ion flow and membrane potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Edifolone vs. Edogestrone

Edogestrone shares Edifolone’s molecular formula but acts as a progestogen, highlighting how minor stereochemical variations drastically alter biological targets . This contrast underscores the importance of 3D conformation in drug design.

Functional Analogs: Edifolone vs. Bemitiradine

While both compounds are classified as cell cycle inhibitors , Edifolone’s primary application in arrhythmia management reflects its unique sodium channel specificity.

Mechanism-Based Analogs: Sodium Channel Antagonists

The provided evidence lacks direct comparators for Edifolone’s sodium channel antagonism. Edifolone’s discontinuation contrasts with the clinical adoption of these older agents, emphasizing challenges in optimizing sodium channel blockers for modern therapeutics.

Research Findings and Limitations

- Efficacy : Edifolone demonstrated antiarrhythmic activity in early trials but faced resistance issues, mirroring limitations of other sodium channel blockers .

- Gaps in Evidence: No pharmacokinetic or toxicity data are available in the provided sources, restricting a comprehensive safety profile analysis.

Biological Activity

Edifolone, also known as (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid, is a compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Edifolone is characterized by the presence of an indole ring system, which is known for its diverse biological activities. The ethoxy and methyl substitutions at specific positions enhance its pharmacological profile.

Research indicates that Edifolone exhibits multiple mechanisms of action, including:

- Anticancer Activity : Edifolone has shown promise in inducing cell death in various cancer cell lines. It appears to disrupt microtubule polymerization, leading to increased cytotoxicity in tumor cells .

- Neuroprotective Effects : Studies suggest that Edifolone may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has been observed to modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various models .

Biological Activity Data

The following table summarizes key biological activities and findings related to Edifolone:

Case Studies

- Tumor Growth Inhibition : In a study involving xenograft models of head and neck cancer, Edifolone demonstrated significant tumor growth inhibition compared to control groups. The compound's ability to induce apoptosis in cancer cells was highlighted as a key mechanism .

- Neuroprotective Effects : A preclinical trial assessed the neuroprotective effects of Edifolone in models of Alzheimer's disease. Results indicated that treatment with Edifolone led to improved cognitive function and reduced amyloid plaque formation .

- Inflammatory Response Modulation : In a model of acute inflammation, Edifolone administration resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.